molecular formula C23H30N4O2 B5535674 9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5535674
M. Wt: 394.5 g/mol
InChI Key: CYAUZCGSDSFNIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves several key steps, including Michael addition reactions, efficient ring-opening polymerizations, and cyclization processes. For instance, a divergent synthesis approach for 1- and 5-substituted derivatives was developed through Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, demonstrating the versatility in introducing various substituents into the spirocycle framework (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their spirocyclic core, which is critical for their biological activity and chemical properties. X-ray crystallography has been used to determine the structures, revealing non-planar conformations and hydrogen bonding interactions that stabilize the crystal structure and influence the compound's reactivity and physical properties (Zeng et al., 2010).

Chemical Reactions and Properties

The 3,9-diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including cationic polymerizations and annulations, which are pivotal for the synthesis of more complex molecules. The development of alpha-methyl benzyl carbamate resin linker has facilitated the microwave-assisted solid-phase synthesis of these derivatives, highlighting their reactivity and the potential for creating diverse chemical libraries (Macleod et al., 2006).

Physical Properties Analysis

The physical properties of 3,9-diazaspiro[5.5]undecane derivatives, such as melting points, are determined by their molecular structure, particularly the spirocyclic core and substituents. These properties are essential for understanding the compound's stability, solubility, and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for polymerization, are significantly influenced by the spirocyclic structure and functional groups present in the molecule. The ability to undergo double ring-opening polymerizations, as well as the interaction with epoxy resins, demonstrates the versatility and utility of these compounds in materials science and medicinal chemistry (Pan et al., 2000).

properties

IUPAC Name

9-[(3-methoxyphenyl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-18-13-25-20(14-24-18)16-27-17-23(7-6-22(27)28)8-10-26(11-9-23)15-19-4-3-5-21(12-19)29-2/h3-5,12-14H,6-11,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAUZCGSDSFNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

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